

Application Notes and Protocols for Andropin Peptide Synthesis and Purification

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Compound of Interest

Compound Name: *andropin*

Cat. No.: *B1178262*

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Introduction

Andropin is an antibacterial peptide first identified in *Drosophila melanogaster*.^[1] It exhibits antimicrobial activity and is a subject of interest in the development of novel antibiotic agents. The chemical synthesis of **andropin** is essential for research into its biological functions, structure-activity relationships, and therapeutic potential. This document provides detailed application notes and protocols for the synthesis of **andropin** via Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

Andropin Peptide Sequence

The sequence of **andropin** can vary slightly between different *Drosophila* species. Two common sequences are:

- From *Drosophila simulans*: Val-Phe-Ile-Asp-Ile-Leu-Asp-Lys-Met-Glu-Asn-Ala-Ile-His-Lys-Ala-Ala-Gln-Ala-Gly-Ile-Gly-Ile-Ala-Lys-Pro-Ile-Glu-Asn-Met-Ile-Leu-Pro-Lys-Leu-Thr-Lys^[2]
- From *Drosophila yakuba*: Ile-Phe-Val-Asp-Val-Leu-Asp-Asn-Val-Glu-Thr-Ala-Leu-His-Asn-Ala-Ala-Lys-Ala-Gly-Phe-Lys-Leu-Ile-Lys-Pro-Ile-Glu-Lys-Leu-Ile-Met-Pro-Lys^[3]

These protocols are generally applicable to either sequence.

Data Presentation: Synthesis and Purification of Andropin

The following table summarizes the expected quantitative data for the synthesis and purification of **andropin** based on typical results for peptides of similar length and complexity.

Parameter	Method	Typical Value	Reference
Synthesis Scale	Fmoc Solid-Phase Peptide Synthesis	0.1 mmol	[4]
Crude Peptide Yield	Fmoc Solid-Phase Peptide Synthesis	70-85%	[5]
Final Purity	Reversed-Phase HPLC	>95%	[2] [3]
Overall Yield	Synthesis and Purification	20-40%	[6]
Molecular Weight (D. simulans)	Mass Spectrometry	~4020 g/mol	Calculated
Molecular Weight (D. yakuba)	Mass Spectrometry	~3977 g/mol	Calculated

Experimental Protocols

I. Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of Andropin

This protocol is based on the widely used Fmoc/tBu strategy.[\[7\]](#)

Materials and Reagents:

- Fmoc-Rink Amide MBHA resin (100-200 mesh)[\[4\]](#)
- Fmoc-protected amino acids

- N,N-Dimethylformamide (DMF)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dichloromethane (DCM)
- Diethyl ether (cold)
- Solid-phase peptide synthesis vessel
- Shaker or automated peptide synthesizer

Protocol:

- Resin Preparation:
 - Place the Fmoc-Rink Amide MBHA resin in a reaction vessel.
 - Swell the resin in DMF for at least 1 hour with gentle agitation.[\[4\]](#)
 - Drain the DMF.
- Fmoc Deprotection:
 - Add a 20% solution of piperidine in DMF to the resin.
 - Agitate for 5-10 minutes.
 - Drain the solution.
 - Repeat the piperidine treatment for another 15-20 minutes.

- Wash the resin thoroughly with DMF (5-7 times).[\[8\]](#)
- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF.
 - Add DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
 - Add the activated amino acid solution to the resin.
 - Agitate the mixture for 1-2 hours at room temperature.
 - Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue), indicating incomplete coupling, repeat the coupling step.
 - Wash the resin with DMF (5-7 times).[\[9\]](#)[\[10\]](#)
- Chain Elongation:
 - Repeat steps 2 and 3 for each amino acid in the **andropin** sequence, starting from the C-terminus.
- Final Fmoc Deprotection:
 - After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:
 - Wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen.
 - Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
- Dry the crude peptide pellet under vacuum.[\[11\]](#)

II. Purification of Andropin by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides.[\[12\]](#)

Materials and Reagents:

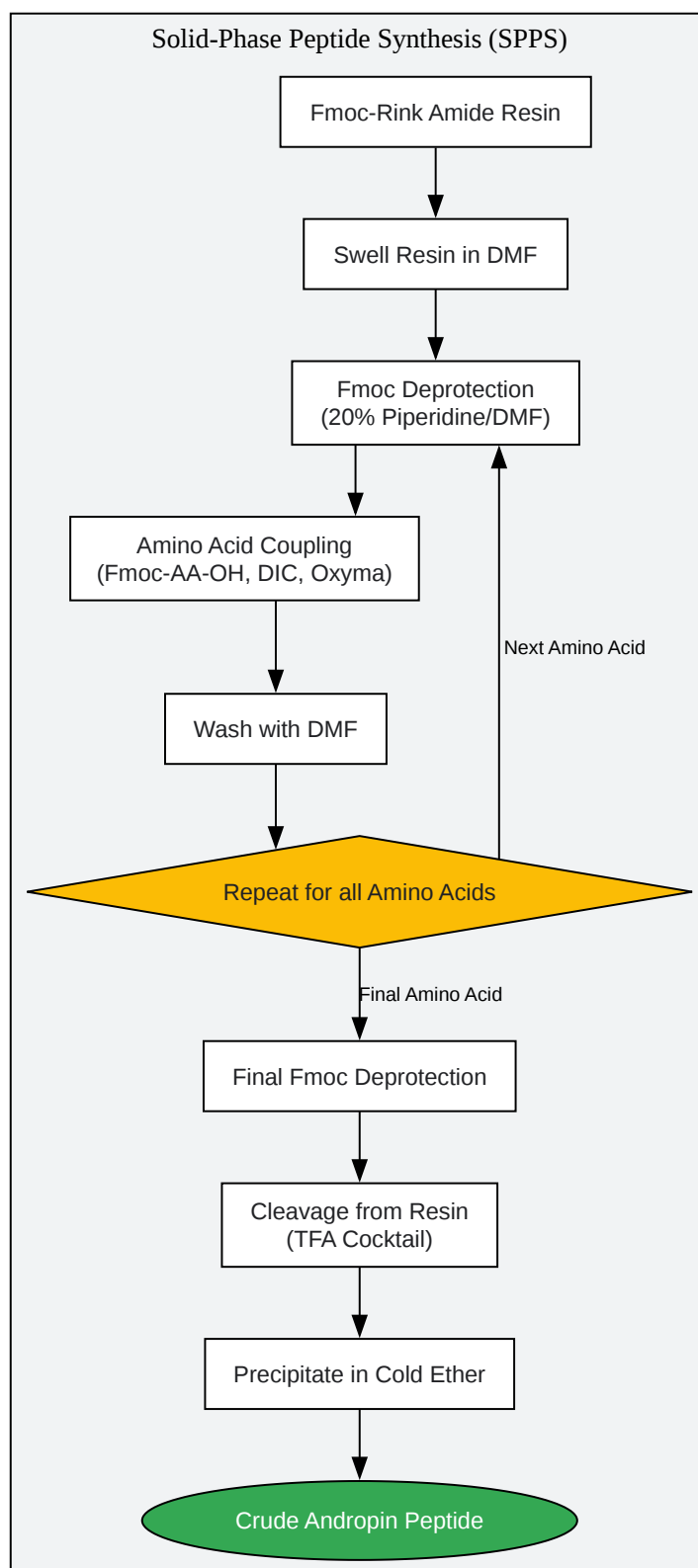
- Crude synthetic **andropin**
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Preparative C18 HPLC column (e.g., 21.2 x 250 mm)[\[11\]](#)
- Analytical C18 HPLC column (e.g., 4.6 x 250 mm)[\[13\]](#)
- HPLC system with a UV detector
- Lyophilizer

Protocol:

- Sample Preparation:
 - Dissolve the crude **andropin** peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile with 0.1% TFA.
- Preparative RP-HPLC:

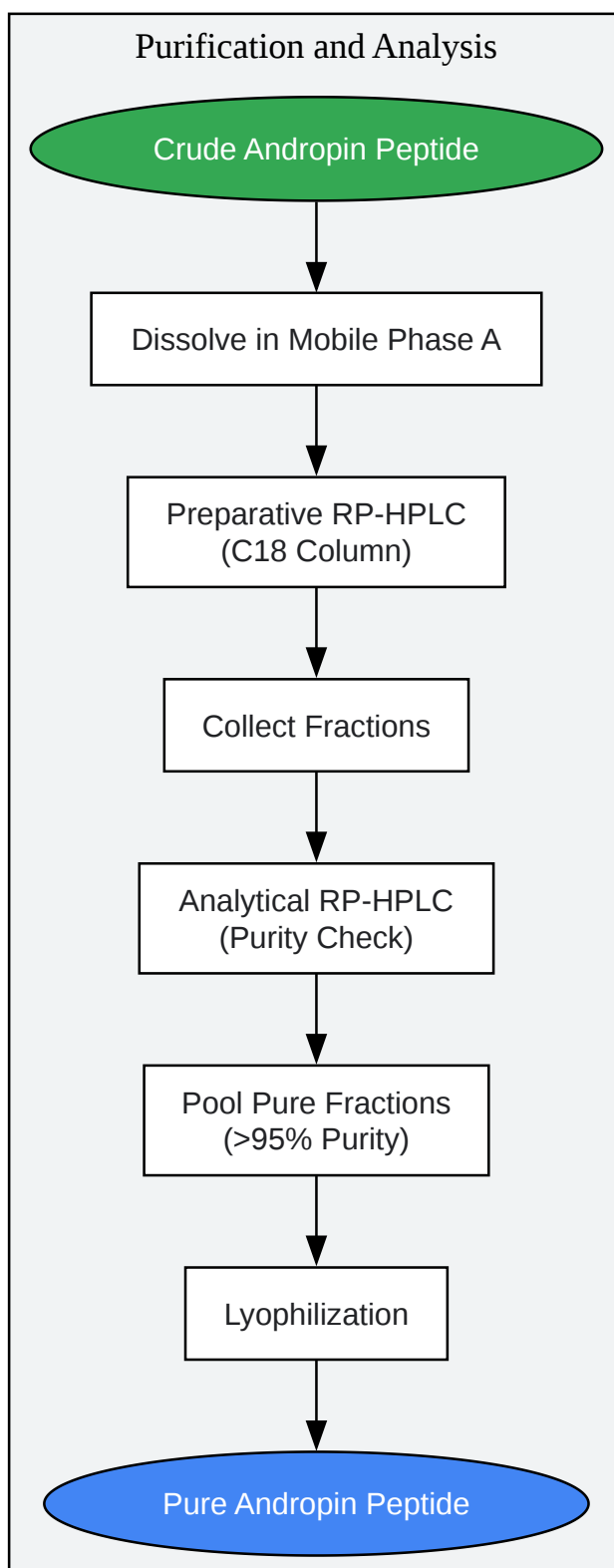
- Equilibrate the preparative C18 column with Mobile Phase A (e.g., 0.1% TFA in water).
- Inject the dissolved crude peptide onto the column.
- Elute the peptide using a linear gradient of Mobile Phase B (e.g., 0.1% TFA in acetonitrile). A typical gradient might be 5% to 65% Mobile Phase B over 60 minutes.[\[1\]](#)[\[14\]](#)
- Monitor the elution profile at 210-220 nm.[\[12\]](#)
- Collect fractions corresponding to the major peptide peak.
- Purity Analysis:
 - Analyze the purity of the collected fractions using an analytical C18 column and a faster gradient.
 - Pool the fractions that meet the desired purity level (typically >95%).
- Lyophilization:
 - Freeze the pooled pure fractions and lyophilize them to obtain the final purified **andropin** peptide as a white powder.

Visualizations



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Figure 1. Workflow for the solid-phase synthesis of **andropin**.



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Figure 2. Workflow for the purification of synthetic **andropin**.

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